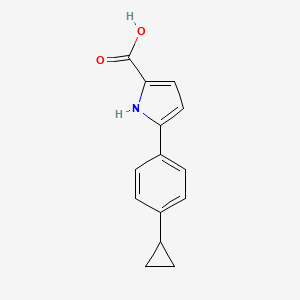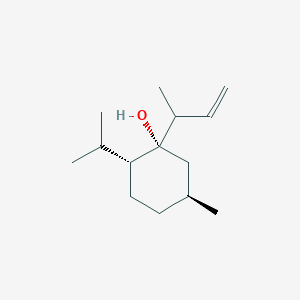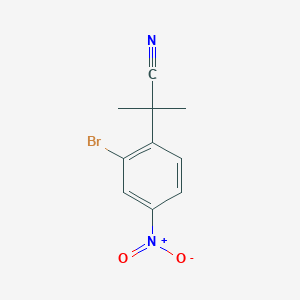
4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(1H-1,2,4-triazol-1-il)but-2-enoico clorhidrato es un compuesto químico que pertenece a la clase de derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(1H-1,2,4-triazol-1-il)but-2-enoico clorhidrato generalmente implica la reacción de un precursor adecuado con 1H-1,2,4-triazol. Un método común es la reacción de ácido 4-clorobutírico con 1H-1,2,4-triazol en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica luego por recristalización .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, los pasos de purificación pueden implicar técnicas avanzadas como la cromatografía y la cristalización para garantizar la alta pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(1H-1,2,4-triazol-1-il)but-2-enoico clorhidrato puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados de triazol .
Aplicaciones Científicas De Investigación
El ácido 4-(1H-1,2,4-triazol-1-il)but-2-enoico clorhidrato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se ha estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación ha demostrado que los derivados de triazol pueden actuar como inhibidores enzimáticos, lo que los convierte en candidatos potenciales para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(1H-1,2,4-triazol-1-il)but-2-enoico clorhidrato implica su interacción con objetivos moleculares específicos. En los sistemas biológicos, el compuesto puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos. Esta inhibición puede interrumpir varias vías bioquímicas, lo que lleva a los efectos terapéuticos deseados. El anillo de triazol juega un papel crucial en el proceso de unión, ya que puede formar enlaces de hidrógeno y otras interacciones con las moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-(1H-1,2,4-triazol-1-il)butanoico clorhidrato
- Ácido 3-(1H-1,2,4-triazol-1-il)propanoico
- 1-(1H-1,2,4-triazol-1-il)etanona
Singularidad
El ácido 4-(1H-1,2,4-triazol-1-il)but-2-enoico clorhidrato es único debido a su estructura específica, que incluye un doble enlace en la parte del ácido but-2-enoico. Esta característica estructural puede influir en su reactividad e interacciones con otras moléculas, lo que lo diferencia de otros derivados de triazol .
Propiedades
Fórmula molecular |
C6H8ClN3O2 |
|---|---|
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
4-(1,2,4-triazol-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C6H7N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h1-2,4-5H,3H2,(H,10,11);1H |
Clave InChI |
KCPQSDOBPGOJGT-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C=N1)CC=CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)




![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![2-[3-oxo-3-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11717716.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)


